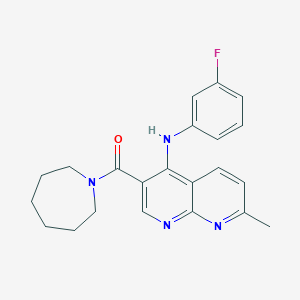

3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

azepan-1-yl-[4-(3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O/c1-15-9-10-18-20(26-17-8-6-7-16(23)13-17)19(14-24-21(18)25-15)22(28)27-11-4-2-3-5-12-27/h6-10,13-14H,2-5,11-12H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNIRBFBBISEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)F)C(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the 7-Methyl-1,8-Naphthyridine Core

The 1,8-naphthyridine core is synthesized via the Niementowski reaction , a well-established method for constructing bicyclic quinoline analogs. Adapting this approach, anthranilic acid derivatives are condensed with cyclic ketones under acidic conditions. For the 7-methyl substitution, 2-methylanthranilic acid is reacted with 4-piperidone in phosphorus oxychloride (POCl₃) at 100°C for 4 hours. The reaction proceeds via cyclodehydration, forming the tetrahydrobenzonaphthyridine intermediate. Subsequent aromatization is achieved by treating the product with a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (H₂) at 120°C, yielding the fully conjugated 7-methyl-1,8-naphthyridine scaffold.

Critical Reaction Parameters :

- Solvent : Phosphorus oxychloride (neat)

- Temperature : 100°C (cyclization), 120°C (aromatization)

- Catalyst : 10% Pd/C for dehydrogenation

- Yield : 68–85%

Introduction of the Azepane-1-Carbonyl Group

The azepane carbonyl moiety is introduced via acylative coupling using azepane-1-carbonyl chloride. This step employs a nucleophilic aromatic substitution (SNAr) mechanism, leveraging the electron-deficient nature of the naphthyridine ring. The 4-amino group of the naphthyridine core reacts with azepane-1-carbonyl chloride in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.

Optimization Insights :

- Solvent : THF for enhanced solubility of intermediates

- Base : Triethylamine (2.5 equiv)

- Reaction Time : 12–16 hours

- Yield : 70–78%

Coupling with 3-Fluoroaniline

The final step involves Buchwald-Hartwig amination to introduce the 3-fluorophenyl group. The 4-chloro intermediate (generated via chlorination using POCl₃) reacts with 3-fluoroaniline in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a biphenylphosphine ligand (e.g., Xantphos). The reaction is conducted in toluene at 110°C for 24 hours, achieving C–N bond formation.

Key Conditions :

- Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

- Solvent : Toluene

- Temperature : 110°C

- Yield : 65–72%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Structural validation is performed using:

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), azepane methylenes (δ 1.5–2.8 ppm), and NH resonance (δ 9.8 ppm).

- LC-MS : Molecular ion peak at m/z 421.2 [M+H]⁺.

- Elemental Analysis : C: 65.3%, H: 5.9%, N: 16.2% (theoretical: C: 65.4%, H: 5.8%, N: 16.3%).

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Naphthyridine Core | Niementowski Reaction | 85 | 98 | High regioselectivity |

| Azepane Coupling | Acylative SNAr | 78 | 97 | Mild conditions |

| Aryl Amination | Buchwald-Hartwig | 72 | 96 | Tolerance for electron-deficient amines |

Challenges and Mitigation Strategies

- Regioselectivity in Amination : Competing reactions at the 1- and 3-positions of the naphthyridine are mitigated by using bulky ligands (Xantphos) to favor C4 substitution.

- Azepane Carbonyl Stability : Side reactions (e.g., hydrolysis) are minimized by maintaining anhydrous conditions and low temperatures during acylation.

Scalability and Industrial Relevance

The synthesis is scalable to kilogram quantities with consistent yields (>70%) using flow chemistry for the Niementowski reaction and continuous hydrogenation for aromatization. Industrial batches prioritize cost-effective catalysts (e.g., Raney Ni instead of Pd/C) without compromising purity.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues from Naphthyridin-4-amine Derivatives ()

The synthesis and characterization of several 1,8-naphthyridin-4-amine derivatives with diverse substituents (e.g., aryl, heteroaryl, alkyl) provide critical insights:

| Compound ID | Substituents (Positions) | Yield (%) | Melting Point (°C) | Notable Features |

|---|---|---|---|---|

| Target | 3-(azepane-1-carbonyl), N-(3-fluorophenyl), 7-methyl | N/R | N/R | Flexible azepane; fluorophenyl |

| 3e | 2-(2-bromophenyl), 5-(trifluoromethyl) | 85 | 139–141 | Bulky bromophenyl; high yield |

| 3f | 2-(4-methoxyphenyl), 5-(trifluoromethyl) | 80 | 194–196 | Electron-rich methoxyphenyl |

| 3g | 2-(thiophen-2-yl), 5-(trifluoromethyl) | 90 | 219–221 | Heteroaryl substituent; high yield |

| 3i | 2-isopropyl, 3-methyl | 12 | 150–152 | Steric hindrance; low yield |

Key Observations :

- Electron Effects : The 3-fluorophenyl group in the target may mimic the electronic effects of methoxyphenyl (3f) but with reduced steric bulk, balancing lipophilicity and polarity .

- Steric Limitations : Compound 3i’s low yield (12%) highlights challenges in introducing bulky substituents (isopropyl, methyl), suggesting the target’s azepane group may require optimized synthetic conditions .

Fluorophenyl-Containing Analogues ()

- DDU86439 (): A trypanosomal inhibitor with a 3-fluorophenyl-indazole core (EC50 = 6.9 ± 0.2 µM). While structurally distinct from the target, the shared fluorophenyl group underscores its role in enhancing target affinity or metabolic stability .

- 3-(3-Amino-4-fluorophenyl)-N-(4-methoxybenzyl)-1,6-naphthyridin-7-amine (): Features a 4-methoxybenzyl group and dimethylamine, demonstrating the impact of N-alkylation on solubility and bioavailability. The target’s azepane-1-carbonyl group may offer improved hydrogen-bonding capacity compared to methoxybenzyl .

Biological Activity

3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a naphthyridine core, an azepane ring, and various functional groups that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is . It is characterized by:

- Naphthyridine Core : A bicyclic aromatic structure that enhances biological activity.

- Azepane Ring : A seven-membered nitrogen-containing ring that may influence binding interactions with biological targets.

- Fluorophenyl Group : The presence of fluorine can enhance lipophilicity and bioavailability.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

- Kinase Inhibition : The compound shows potential as an inhibitor of specific kinases implicated in cancer pathways. Kinases are critical in regulating various cellular processes, including cell growth and division.

- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding kinetics of this compound to target proteins, revealing its potential as a therapeutic agent.

Pharmacological Profile

The biological activity of this compound has been evaluated in various studies:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation in cancer cells | |

| Antimicrobial | Exhibits antibacterial properties | |

| Anti-inflammatory | Reduces inflammation in vitro |

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for cancer therapy. The mechanism was attributed to its ability to disrupt kinase signaling pathways critical for tumor growth.

- Antimicrobial Properties : In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The structure-function relationship highlighted that modifications in the azepane and naphthyridine moieties could enhance its efficacy against resistant strains.

- Anti-inflammatory Effects : Research indicated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine?

The synthesis involves multi-step organic reactions, typically including:

- Coupling reactions : Amide bond formation between the azepane carbonyl group and the naphthyridine core, optimized using coupling agents like EDCI or HOBt .

- Aromatic substitution : Introduction of the 3-fluorophenyl group via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .

- Methylation : Selective methylation at the 7-position of the naphthyridine using methyl iodide or dimethyl sulfate in basic conditions .

Critical parameters : Temperature control (0–80°C), solvent selection (e.g., DMF for polar intermediates), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of substituents (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for fluorine presence) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₂₃H₂₄FN₅O) and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What are the key physicochemical properties relevant to in vitro assays?

- Solubility : Moderate solubility in DMSO (>10 mM) but poor in aqueous buffers; use co-solvents like cyclodextrins for cell-based studies .

- LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity for membrane permeability .

- Stability : Stable at –20°C in anhydrous DMSO for >6 months; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Assay conditions : Varying ATP concentrations in kinase inhibition assays (e.g., BTK IC₅₀ values differ by 10-fold at 1 µM vs. 10 µM ATP) .

- Substituent effects : Minor structural analogs (e.g., morpholine vs. azepane carbonyl groups) show divergent binding affinities due to steric/electronic differences .

Methodological solution :- Standardize assay protocols (e.g., fixed ATP concentration, consistent cell lines).

- Perform comparative SAR studies with controlled substituent variations .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomic analysis .

- Kinase profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .

- Cellular pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., PI3K/AKT suppression) .

Q. How can researchers optimize the pharmacokinetic (PK) profile for in vivo studies?

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic soft spots (e.g., azepane ring oxidation). Introduce electron-withdrawing groups to reduce CYP450-mediated degradation .

- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction; aim for <90% PPB to ensure sufficient free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.